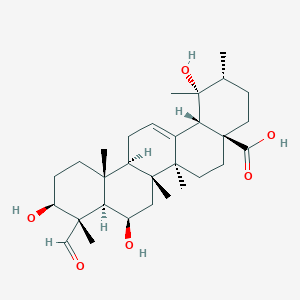

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Description

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9S,10S,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJMEEGTJUXGLI-UHVFENMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid natural sources

An In-depth Technical Guide to the Natural Sources of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type. This class of natural products is of significant interest to the scientific community due to a wide range of potential biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation, and an exploration of its putative biological mechanisms based on closely related analogues.

Natural Sources

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid has been identified and isolated from plant species belonging to the Uncaria genus, which is a part of the Rubiaceae family. These plants, commonly known as cat's claw, have a long history of use in traditional medicine. The primary documented sources for this specific triterpenoid are the vines and stems of these plants.

| Plant Species | Family | Part Used | Quantitative Yield Data |

| Uncaria rhynchophylla | Rubiaceae | Vines, Stems and Hooks | Specific yield data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is not extensively reported in the literature. Isolation of various triterpenoids has been confirmed.[][2][3][4][5] |

| Uncaria macrophylla | Rubiaceae | Stem Bark | Confirmed as a source of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, though specific quantitative data on yield is limited.[6] |

Biological Activity and Putative Signaling Pathway

While dedicated studies on the biological activity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are limited, extensive research has been conducted on structurally similar ursane-type triterpenoids. A notable analogue, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity. The mechanism of action for THA involves the induction of apoptosis (programmed cell death) and cell cycle arrest, suggesting a similar potential for the target compound of this guide.

Disclaimer: The following signaling pathway is based on the published mechanism for the structurally related compound 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA). This serves as a putative model, and the specific molecular interactions of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid require experimental validation.

References

- 2. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid: Discovery, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid of the ursane type. This natural product has been isolated from the vines of Uncaria rhynchophylla, a plant with a history in traditional medicine.[1][] While specific experimental data on this particular compound is limited, this guide synthesizes the available information and draws parallels from closely related and well-studied structural analogs to provide a robust framework for researchers. The guide covers the compound's discovery, physicochemical properties, proposed experimental protocols for its isolation and characterization, and explores its potential biological activities and mechanisms of action based on current knowledge of similar ursane-type triterpenoids. All quantitative data is presented in structured tables, and key experimental workflows and potential signaling pathways are visualized.

Introduction

Pentacyclic triterpenoids are a diverse class of natural products renowned for their wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The ursane skeleton, in particular, has been a focal point of significant research interest. 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid belongs to this promising class of compounds. Its discovery in Uncaria rhynchophylla, a plant used in traditional medicine for neurological conditions, suggests a potential for interesting biological properties.[1][]

This guide aims to consolidate the current understanding of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and to provide a technical resource for researchers and drug development professionals interested in its therapeutic potential. Due to the scarcity of direct experimental data, this document leverages information from structurally similar compounds, most notably 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to infer potential biological activities and mechanisms. It is crucial to note that while these analogs provide a strong basis for hypothesis-driven research, the specific activities of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid must be confirmed through direct experimentation.

Physicochemical Properties

The fundamental physicochemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are summarized in Table 1. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₆ | [] |

| Molecular Weight | 502.7 g/mol | [] |

| IUPAC Name | 3,6,19-trihydroxy-23-oxo-urs-12-en-28-oic acid | N/A |

| CAS Number | 131984-82-2 | [] |

| Appearance | Powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation and purification of ursane-type triterpenoids from plant material, which can be adapted for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from Uncaria rhynchophylla.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the hook-bearing stems of Uncaria rhynchophylla and grind them into a fine powder.

-

Solvent Extraction: Perform exhaustive extraction of the powdered plant material with 95% ethanol at room temperature.

-

Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Fraction Selection: The ethyl acetate fraction is often enriched with triterpenoids.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or hexane-ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water.

Caption: Generalized workflow for the isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

Structural Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

-

Technique: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Expected Data: The protonated molecule [M+H]⁺ would be observed. Fragmentation patterns can provide information about the loss of functional groups.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure and stereochemistry.

-

Note: While specific NMR data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is not publicly available, a certificate of analysis for a commercial standard indicates that ¹H-NMR data is consistent with the proposed structure. A database also suggests the availability of its ¹³C NMR spectrum.

Biological Activity and Potential Signaling Pathways (Based on Analogs)

Direct experimental evidence for the biological activity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is currently lacking. However, extensive research on the structurally similar triterpenoid, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), provides valuable insights into its potential anticancer properties.[5]

Anticancer Activity of Analogs

THA has demonstrated potent cytotoxic activity against various cancer cell lines, including ovarian (A2780) and liver (HepG2) cancer cells.[5] The reported IC₅₀ values for THA are summarized in Table 2.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Source |

| A2780 | Ovarian Cancer | THA | ~32.1 | [6] |

| HepG2 | Liver Cancer | THA | ~58.1 | [6] |

Disclaimer: The data presented in Table 2 is for the analog THA and should be considered indicative of the potential activity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, which requires experimental validation.

Proposed Signaling Pathway for Anticancer Action (Based on THA)

The anticancer mechanism of THA is believed to involve the induction of apoptosis and cell cycle arrest.[3][5] The proposed signaling cascade is illustrated below.

Caption: Proposed anticancer mechanism of THA, a structural analog of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

Conclusion and Future Directions

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring ursane-type triterpenoid with a chemical structure that suggests significant potential for biological activity. While its discovery from Uncaria rhynchophylla is established, a comprehensive biological and pharmacological characterization is still needed.

Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data to serve as a reference for future studies.

-

In-depth Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and neuroprotective activities of the purified compound in various in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

-

Comparative Studies: Directly comparing the biological activities of this compound with its close structural analogs to understand the structure-activity relationships.

This technical guide provides a foundational resource to stimulate and guide further investigation into this promising natural product. The insights gained from studying its analogs strongly suggest that 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a compelling candidate for drug discovery and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 3β-Hydroxy-urs-12-en-28-oic Acid Modulates Dietary Restriction Mediated Longevity and Ameliorates Toxic Protein Aggregation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (CAS 131984-82-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type.[1] This class of natural products has garnered significant interest from the scientific community due to a wide range of potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound.

This compound is a natural product that has been isolated from the vines of Uncaria rhynchophylla.[2][] While detailed biological studies on this specific molecule are limited in publicly accessible literature, this guide will draw comparative data from closely related and well-studied ursane-type triterpenoids to provide a context for its potential biological activities and mechanisms of action. All quantitative data is presented in structured tables, and relevant experimental methodologies and a generalized signaling pathway are detailed and visualized.

Physicochemical and Spectroscopic Data

While comprehensive, publicly available experimental data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is limited, the following tables summarize its known properties. Spectroscopic data, where available, is often provided by commercial suppliers and confirms structural consistency.

General and Computed Properties

| Property | Value | Source(s) |

| Molecular Formula | C30H46O6 | [1][4] |

| Molecular Weight | 502.7 g/mol | [1][4] |

| CAS Number | 131984-82-2 | [1][4] |

| Appearance | Powder | [4] |

| Purity | ≥98% (by HPLC) | [4] |

Spectroscopic Data Summary

| Data Type | Description | Source(s) |

| ¹H-NMR | Consistent with the structure of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. | [4] |

| ¹³C-NMR | Data for the related isomer 3β, 6β, 19α, 23-tetrahydroxyurs-12-en-28-oic acid is available for comparison. | |

| Mass Spectrometry | Not explicitly detailed in available literature. | |

| IR Spectroscopy | Not explicitly detailed in available literature. |

Biological Activities and Potential Mechanisms of Action

Direct biological activity data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is not extensively reported. However, triterpenoids isolated from Uncaria rhynchophylla have been investigated for various pharmacological effects, including ferroptosis inhibitory activity.[1][5] Furthermore, the broader class of ursane-type triterpenoids is known for a variety of biological activities, including anti-inflammatory and anticancer properties.

For comparative purposes, the biological activities of a closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), are presented. THA has demonstrated potent anticancer effects, and its mechanism of action involves the induction of apoptosis and cell cycle arrest.[6]

Anticancer Activity of a Related Isomer (THA)

| Cell Line | IC50 (µM) | Biological Effect |

| HepG2 (Human hepatocellular carcinoma) | Data not specified | Induction of apoptosis and G2/M phase cell cycle arrest |

Note: This data is for the related isomer THA and is provided as a comparative reference.[6]

Proposed Signaling Pathway for Anticancer Activity (Based on THA)

The following diagram illustrates a proposed signaling pathway for the anticancer activity of the stereoisomer THA, which may provide insights into the potential mechanism of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

Experimental Protocols

General Protocol for Isolation of Ursane-Type Triterpenoids

This protocol outlines a typical procedure for the isolation of compounds like 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from plant sources such as Uncaria rhynchophylla.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the triterpenoids, is subjected to column chromatography on silica gel.

-

Fractionation and Analysis: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate), and fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Conclusion and Future Directions

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring ursane-type triterpenoid with a defined chemical structure. While it has been isolated from Uncaria rhynchophylla, there is a notable lack of publicly available data on its biological activities and mechanism of action. The potent anticancer activities of closely related isomers strongly suggest that this compound is a promising candidate for further pharmacological investigation.

Future research should focus on:

-

The total synthesis or efficient isolation of larger quantities of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid to enable comprehensive biological evaluation.

-

Complete spectroscopic characterization to provide reference data for future studies.

-

Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

-

Elucidation of its specific molecular targets and mechanisms of action.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related ursane-type triterpenoids.

References

The Biosynthesis of Ursane Triterpenoids in Uncaria rhynchophylla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria rhynchophylla (Miq.) Miq. ex Havil., a plant utilized in traditional Chinese medicine, is a rich source of various bioactive secondary metabolites. While the biosynthesis of terpenoid indole alkaloids in this species has been extensively studied, U. rhynchophylla also produces a diverse array of pentacyclic triterpenoids, particularly those with an ursane skeleton. These compounds have garnered significant interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis of ursane triterpenoids in Uncaria rhynchophylla, detailing the putative biosynthetic pathway, key enzyme classes, regulatory mechanisms, and relevant experimental protocols.

Core Biosynthetic Pathway of Ursane Triterpenoids

The biosynthesis of ursane triterpenoids commences with the mevalonate (MVA) pathway in the cytoplasm, which produces the fundamental five-carbon building block, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Through a series of enzymatic reactions, these precursors are assembled into the linear C30 hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, a critical branching point for the synthesis of various triterpenoids and sterols.

The cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC) known as α-amyrin synthase, yields the pentacyclic triterpenoid scaffold, α-amyrin. This is the committed step for the biosynthesis of all ursane-type triterpenoids. Subsequently, the α-amyrin backbone undergoes a series of post-cyclization modifications, primarily oxidation and glycosylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively. These modifications give rise to the vast diversity of ursane triterpenoids found in Uncaria rhynchophylla, including various uncarinic acids and other derivatives of urs-12-en-28-oic acid.

Regulation of Biosynthesis: The Jasmonate Signaling Pathway

The biosynthesis of triterpenoids in plants is often regulated by various signaling molecules, with jasmonates playing a crucial role in response to environmental stimuli and developmental cues. While direct evidence in Uncaria rhynchophylla for triterpenoid regulation is limited, studies on this plant have shown that methyl jasmonate (MeJA) can induce the expression of genes involved in the related terpenoid indole alkaloid pathway.[1] This suggests that a similar regulatory mechanism is likely in place for triterpenoids.

The jasmonate signaling cascade is initiated by the biosynthesis of jasmonic acid (JA) and its derivatives. In the presence of JA-isoleucine (JA-Ile), the JAZ repressor proteins are targeted for degradation by the SCFCOI1 E3 ubiquitin ligase complex. This degradation liberates transcription factors, such as MYC2, which can then activate the expression of various downstream genes, including those encoding the enzymes of the triterpenoid biosynthetic pathway.

Quantitative Data on Ursane Triterpenoids from Uncaria rhynchophylla

While comprehensive quantitative analysis of ursane triterpenoids in U. rhynchophylla is not extensively documented, some studies have reported the biological activities of isolated compounds.

| Compound | Activity | Value | Reference |

| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B Inhibition | IC50: 48.2 µM, Ki: 15.6 µM | [2] |

| 2-oxopomolic acid | PTP1B Inhibition | IC50: 178.7 µM, Ki: 132.5 µM | [2] |

| Triterpenoid Compound 6 | Ferroptosis Inhibition | EC50: 14.74 ± 0.20 μM | [3] |

| Triterpenoid Compound 14 | Ferroptosis Inhibition | EC50: 23.11 ± 1.31 μM | [3] |

Experimental Protocols

Extraction and Isolation of Triterpenoids

This protocol describes a general method for the extraction and isolation of triterpenoids from U. rhynchophylla plant material.

-

Drying and Pulverization: Air-dry the plant material (e.g., hook-bearing stems) and grind it into a fine powder.

-

Extraction: Extract the powdered material with 70% aqueous ethanol under reflux for 2 hours. Repeat the extraction process twice.

-

Partitioning: Combine the ethanol extracts, evaporate under reduced pressure to remove ethanol, and then partition the aqueous residue with ethyl acetate.

-

Chromatography: Subject the ethyl acetate extract to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate individual triterpenoid compounds.[2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of specific triterpenoids.

-

Sample Preparation: Prepare a standardized extract of U. rhynchophylla. Prepare standard solutions of the target triterpenoid compounds at known concentrations.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Detection: UV detector at an appropriate wavelength (e.g., 203 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Quantification: Construct a calibration curve using the standard solutions. Calculate the concentration of the target compounds in the plant extract by comparing their peak areas to the calibration curve.

Gene Expression Analysis by RT-qPCR

This protocol describes the analysis of the expression levels of putative triterpenoid biosynthesis genes.

-

RNA Extraction: Extract total RNA from different tissues of U. rhynchophylla using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Design specific primers for the target genes (e.g., putative OSCs, CYP450s) and a stable reference gene.

-

qPCR Reaction: Perform the quantitative PCR reaction using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.[1]

Conclusion and Future Perspectives

The biosynthesis of ursane triterpenoids in Uncaria rhynchophylla is a complex process that is still not fully elucidated at the molecular level. While a variety of ursane-type compounds have been isolated and shown to possess interesting biological activities, the specific enzymes and genes responsible for their production in this plant remain to be identified and characterized. Future research should focus on the functional characterization of oxidosqualene cyclases and cytochrome P450s from U. rhynchophylla to confirm their roles in the ursane biosynthetic pathway. Transcriptome and metabolome analyses of different tissues and under various elicitor treatments will be instrumental in identifying candidate genes. A deeper understanding of the biosynthetic pathway and its regulation will be crucial for the metabolic engineering of U. rhynchophylla or heterologous systems to enhance the production of these valuable pharmacologically active compounds.

References

- 1. Evaluation of Reference Genes for Normalizing RT-qPCR and Analysis of the Expression Patterns of WRKY1 Transcription Factor and Rhynchophylline Biosynthesis-Related Genes in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 23-Oxo-uncaric Acid and Its Core Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and potential biological significance of 23-Oxo-uncaric acid. Given the variable nomenclature in existing literature, this document clarifies the structural basis of this compound by relating it to the well-characterized ursane triterpenoid scaffold.

Introduction to the Chemical Structure

23-Oxo-uncaric acid belongs to the pentacyclic triterpenoid class of natural products. Its core structure is derived from ursolic acid, a widely studied bioactive molecule. The name "uncaric acid" has been historically associated with various hydroxylated derivatives of ursolic acid. For the purpose of this guide, and based on systematic nomenclature, "23-Oxo-uncaric acid" is defined as a derivative of a hydroxylated ursolic acid containing a ketone group at the 23rd carbon position.

Specifically, this guide will focus on the structure of 3β-hydroxy-23-oxo-urs-12-en-28-oic acid . This structure is inferred from the common occurrence of a hydroxyl group at the C-3 position in ursane triterpenoids and the explicit "23-oxo" designation, which indicates the oxidation of a hydroxyl group at the C-23 position.

The IUPAC name for this specified structure is (4aR,6aS,6aS,6bR,8aR,10S,11R,12aR,14bS)-10-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,12a,14b-octamethyl-3-oxo-1,2,3,4,4a,5,6,6a,7,8,9,10,11,12,13,14b-hexadecahydropicene-2-carboxylic acid.

Chemical Structure Diagram:

Caption: 2D structure of 3β-hydroxy-23-oxo-urs-12-en-28-oic acid.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical properties and predicted spectroscopic data for 23-Oxo-uncaric acid (as 3β-hydroxy-23-oxo-urs-12-en-28-oic acid). This data is essential for its identification and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | Inferred |

| Molecular Weight | 470.69 g/mol | Calculated |

| IUPAC Name | (4aR,6aS,6aS,6bR,8aR,10S,11R,12aR,14bS)-10-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,12a,14b-octamethyl-3-oxo-1,2,3,4,4a,5,6,6a,7,8,9,10,11,12,13,14b-hexadecahydropicene-2-carboxylic acid | Inferred |

| SMILES String | CC1CC(C(C(C1C2(C)C(=O)C(C(C2)C)(C)C)C3=C(C4C(C3)C(C(C(C4)(C)C)O)C)C)C)O)C(=O)O | Inferred |

| InChI Key | InChIKey=RYXGKSYGYUBSQP-UHFFFAOYSA-N | Inferred |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon No. | Predicted Shift (ppm) | Carbon No. | Predicted Shift (ppm) |

| 1 | 38.8 | 16 | 24.5 |

| 2 | 27.9 | 17 | 48.1 |

| 3 | 79.1 | 18 | 53.0 |

| 4 | 42.3 | 19 | 39.2 |

| 5 | 55.6 | 20 | 39.1 |

| 6 | 18.5 | 21 | 30.7 |

| 7 | 33.1 | 22 | 36.9 |

| 8 | 39.8 | 23 | 210.5 |

| 9 | 47.6 | 24 | 12.9 |

| 10 | 37.2 | 25 | 15.6 |

| 11 | 23.5 | 26 | 17.2 |

| 12 | 125.5 | 27 | 23.6 |

| 13 | 138.3 | 28 | 180.5 |

| 14 | 42.1 | 29 | 17.2 |

| 15 | 28.2 | 30 | 21.3 |

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton | Predicted Shift (ppm) | Multiplicity | J (Hz) |

| H-3 | 3.22 | dd | 11.0, 5.0 |

| H-12 | 5.25 | t | 3.5 |

| H-18 | 2.20 | d | 11.2 |

| H-24 (CH₃) | 1.05 | s | - |

| H-25 (CH₃) | 0.88 | s | - |

| H-26 (CH₃) | 0.95 | s | - |

| H-27 (CH₃) | 1.10 | s | - |

| H-29 (CH₃) | 0.92 | d | 6.5 |

| H-30 (CH₃) | 0.85 | d | 6.5 |

Experimental Protocols

The synthesis of 23-Oxo-uncaric acid (3β-hydroxy-23-oxo-urs-12-en-28-oic acid) would typically involve the selective oxidation of a C-23 hydroxyl precursor, such as 23-hydroxyursolic acid.

Protocol: Oxidation of 23-Hydroxyursolic Acid

-

Dissolution: Dissolve 23-hydroxyursolic acid in a suitable organic solvent, such as dichloromethane (DCM) or acetone.

-

Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to the solution at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate for DMP oxidation.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 23-oxo derivative.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 23-Oxo-uncaric acid.

Biological Activity and Signaling Pathways

Derivatives of ursolic acid are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] The introduction of an oxo group at the C-23 position can modulate this activity.

While specific data for 23-Oxo-uncaric acid is limited, related compounds such as 3-oxo-23-hydroxybetulinic acid have demonstrated significant antitumor activity.[2] The biological effects of ursane triterpenoids are often attributed to their interaction with various cellular signaling pathways.

Potential Signaling Pathways Modulated by Ursane Triterpenoids:

-

NF-κB Signaling Pathway: Many triterpenoids are known to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

-

Apoptotic Pathways: These compounds can induce apoptosis (programmed cell death) in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.

-

PI3K/Akt/mTOR Pathway: Some ursolic acid derivatives have been shown to inhibit this pathway, which is crucial for cell growth, proliferation, and survival.

Signaling Pathway Diagram:

Caption: Potential signaling pathways modulated by 23-Oxo-uncaric acid.

Conclusion

23-Oxo-uncaric acid, understood as 3β-hydroxy-23-oxo-urs-12-en-28-oic acid, represents an intriguing derivative of the ursolic acid family. Its chemical structure, characterized by the presence of a ketone at the C-23 position, suggests the potential for unique biological activities. This guide provides a foundational understanding of its structure, properties, and synthetic approaches, which can serve as a valuable resource for further research and development in the fields of medicinal chemistry and pharmacology. Further experimental validation of its spectroscopic data and biological effects is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Stereochemistry of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid belonging to the ursane class. First isolated from Uncaria tomentosa and also found in other species of the Uncaria genus, such as Uncaria rhynchophylla, this natural product is of significant interest due to the diverse biological activities associated with ursane-type triterpenoids, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] The specific stereochemical configuration of this complex molecule is crucial for its biological function and interaction with molecular targets. This technical guide provides a comprehensive overview of the stereochemistry of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, supported by available quantitative data, detailed experimental protocols for its isolation and characterization, and a discussion of its putative signaling pathways.

Stereochemical Elucidation

The definitive stereochemistry of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid has been established as 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid . This structural assignment was determined through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, as detailed in the seminal work by Aquino et al. (1990) in the Journal of Natural Products.[3][4][5][6]

The ursane skeleton possesses several chiral centers, leading to a complex three-dimensional structure. The key stereochemical features of the title compound are:

-

C-3 Hydroxyl Group: The hydroxyl group at the 3-position is in the β-configuration , meaning it is oriented "up" or out of the plane of the A-ring. This is a common feature in many biologically active triterpenoids.

-

C-6 Hydroxyl Group: The hydroxyl group at the 6-position also adopts a β-configuration .

-

C-19 Hydroxyl Group: In contrast, the hydroxyl group at the 19-position is in the α-configuration , oriented "down" or into the plane of the E-ring.

-

Ring Junctions: The stereochemistry of the ring junctions follows the typical pattern for ursane-type triterpenoids, contributing to the characteristic bent shape of the molecule.

Quantitative Data

The following tables summarize the available quantitative data for 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid.

| Physicochemical Properties | |

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₆ |

| Molecular Weight | 502.69 g/mol |

| CAS Number | 131984-82-2 |

| Appearance | White crystalline powder[2] |

| Specific Rotation [α]D | -15.2° (c, 1 in MeOH)[2] |

| ¹³C NMR Spectroscopic Data (Predicted/Analog-based) | |

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | ~39.0 |

| 2 | ~27.0 |

| 3 | ~79.0 |

| 4 | ~43.0 |

| 5 | ~48.0 |

| 6 | ~73.0 |

| 7 | ~33.0 |

| 8 | ~40.0 |

| 9 | ~47.0 |

| 10 | ~37.0 |

| 11 | ~23.5 |

| 12 | ~125.0 |

| 13 | ~138.0 |

| 14 | ~42.0 |

| 15 | ~28.0 |

| 16 | ~24.0 |

| 17 | ~48.0 |

| 18 | ~53.0 |

| 19 | ~73.0 |

| 20 | ~40.0 |

| 21 | ~31.0 |

| 22 | ~37.0 |

| 23 | ~210.0 (C=O) |

| 24 | ~13.0 |

| 25 | ~16.0 |

| 26 | ~17.0 |

| 27 | ~23.0 |

| 28 | ~180.0 (COOH) |

| 29 | ~17.0 |

| 30 | ~21.0 |

ngcontent-ng-c1205671314="" class="ng-star-inserted">Note: The definitive ¹H and ¹³C NMR data are detailed in Aquino, R., et al. (1990). New Polyhydroxylated Triterpenes from Uncaria tomentosa. Journal of Natural Products, 53(3), 559-564.[3][4][6]

Experimental Protocols

The isolation and structural elucidation of 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid from its natural source, Uncaria tomentosa, involves a multi-step process. The following is a generalized protocol based on the original literature and standard phytochemical techniques.

4.1. Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., stem bark of Uncaria tomentosa) is subjected to extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol, often with heating or maceration.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2. Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target triterpenoids (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel.

-

Elution Gradient: A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds.

-

Further Purification: Fractions containing the compound of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4.3. Structure Elucidation

-

Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and carboxylic acids.

-

¹H and ¹³C NMR Spectroscopy: To determine the carbon skeleton and the connectivity of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, which is essential for assigning the complex structure and stereochemistry.

-

-

Data Comparison: The obtained spectroscopic data is compared with published data for known ursane-type triterpenoids to confirm the structure and stereochemistry.

Putative Signaling Pathways

While the specific signaling pathways modulated by 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid have not been extensively studied, the known anti-inflammatory and antioxidant activities of ursane-type triterpenoids suggest potential interactions with key cellular signaling cascades.

5.1. Inhibition of the NF-κB Signaling Pathway

Many triterpenoids exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[7][8][9][10][11] This pathway is a central mediator of the inflammatory response.

Caption: Putative inhibition of the NF-κB pathway by the title compound.

5.2. Activation of the Nrf2 Antioxidant Pathway

Triterpenoids are also known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[12][13][14][15][16] This pathway protects cells from oxidative stress by upregulating the expression of antioxidant enzymes.

Caption: Putative activation of the Nrf2 pathway by the title compound.

Conclusion

3β,6β,19α-Trihydroxy-23-oxo-urs-12-en-28-oic acid is a structurally complex natural product with well-defined stereochemistry. The precise arrangement of its hydroxyl groups and the conformation of its ursane skeleton are critical determinants of its biological activity. While detailed mechanistic studies on this specific molecule are still emerging, its structural class suggests a high potential for modulating key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2. This technical guide provides a foundational resource for researchers interested in the further investigation and potential therapeutic development of this and related ursane-type triterpenoids.

References

- 1. The Amazon rain forest plant Uncaria tomentosa (cat’s claw) and its specific proanthocyanidin constituents are potent i… [ouci.dntb.gov.ua]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway [mdpi.com]

- 12. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Nrf2-Mediated Gene Transcription by Extremely Potent Synthetic Triterpenoids Attenuate Dopaminergic Neurotoxicity in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triterpenoid modulation of IL-17 and Nrf-2 expression ameliorates neuroinflammation and promotes remyelination in autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid isolated from the vines of Uncaria rhynchophylla.[][2] This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes predicted properties and outlines general experimental protocols for the determination of key physicochemical parameters. All quantitative data is presented in a structured format, and logical workflows are visualized to aid in experimental design.

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid belongs to the ursane class of triterpenoids, a large and structurally diverse family of natural products renowned for their wide spectrum of biological activities. Triterpenoids from various plant sources have demonstrated significant potential as anti-inflammatory, antioxidant, and anti-cancer agents. The unique structural features of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, including its hydroxyl and oxo functionalities, suggest a potential for specific interactions with biological targets, making it a compound of considerable interest for further scientific investigation.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. It is important to note that while some fundamental properties have been confirmed, others are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₆ | [][3] |

| Molecular Weight | 502.7 g/mol | [] |

| Physical Description | Powder | [] |

| CAS Number | 131984-82-2 | [3] |

| Predicted XLogP3 | 3.9 | [4] |

| Predicted Hydrogen Bond Donor Count | 4 | [4] |

| Predicted Hydrogen Bond Acceptor Count | 6 | [4] |

| Predicted Rotatable Bond Count | 3 | [4] |

| Predicted Topological Polar Surface Area | 118 Ų | [4] |

| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in aqueous solutions. |

Experimental Protocols

Detailed experimental data for the physicochemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are not extensively reported in the literature. However, the following are detailed methodologies for key experiments that can be employed for its characterization.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (within 1-2 °C).

-

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.

-

Apparatus: Analytical balance, vials, orbital shaker, centrifugation system, and a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

-

The mixture is agitated in an orbital shaker at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

-

The concentration of the compound in the clear supernatant is then determined using a validated HPLC method.

-

The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for assessing the purity of a compound.

-

Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Typical Conditions for a Reversed-Phase Method:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Procedure: A solution of the compound in a suitable solvent is prepared and injected into the HPLC system. The resulting chromatogram will show a peak for the target compound and any impurities present. The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the chemical structure of an organic molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

A series of NMR experiments are performed, including:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.

-

-

The resulting spectra are analyzed to confirm the structure of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

References

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid literature review

A comprehensive literature review of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid of the ursane type, reveals a compound of significant interest for its potential pharmacological applications. This technical guide synthesizes the available information on its physicochemical properties, and due to limited direct biological data, draws comparative insights from the closely related and well-researched stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA). This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and methodological framework for future investigation.

Physicochemical Properties

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural triterpenoid that has been isolated from the vines of Uncaria rhynchophylla.[1][2][] Its chemical structure is characterized by a five-ring ursane core with hydroxyl and oxo functional groups that contribute to its biological activity.[4] While extensive experimental data on its physical properties are not widely available, computed properties provide valuable insights into its chemical behavior.[5]

| Property | Value | Source |

| Molecular Formula | C30H46O6 | [] |

| Molecular Weight | 502.7 g/mol | [] |

| IUPAC Name | (4aR,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-11-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | N/A |

| XLogP3 | 3.9 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 502.329439 g/mol | [5] |

| Complexity | 978 | [5] |

Biological Activity

Direct experimental studies on the biological activity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are limited. However, the broader class of ursane-type pentacyclic triterpenoids is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[4][6]

Significant research on the closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), provides a strong rationale for investigating the therapeutic potential of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. THA has demonstrated potent and selective anticancer activity both in vitro and in vivo.[1][2] It exhibits significant cytotoxicity against cancer cell lines such as human ovarian carcinoma (A2780) and human hepatocellular carcinoma (HepG2), while showing lower toxicity to noncancerous cell lines.[1][2]

Table of Anticancer Activity for the Stereoisomer THA

| Cell Line | IC50 (µg/mL) |

| A2780 (Ovarian Cancer) | 10.5 ± 1.2 |

| HepG2 (Liver Cancer) | 15.2 ± 1.8 |

| IOSE144 (Noncancerous Ovarian Epithelium) | > 50 |

| QSG7701 (Noncancerous Liver) | > 50 |

Experimental Protocols

Isolation of Ursane-Type Triterpenoids

The following is a general protocol for the isolation of ursane-type triterpenoids from plant material, which can be adapted for the isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from Uncaria rhynchophylla.

-

Extraction : The dried and powdered plant material is extracted with methanol using a Soxhlet apparatus.

-

Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation : The ethyl acetate fraction, which is typically rich in triterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification : Fractions containing the target compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment : The cells are then treated with various concentrations of the test compound for 48 hours.

-

MTT Addition : After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry

This method is used to quantify the induction of apoptosis by a compound.

-

Cell Treatment : Cells are treated with the compound at various concentrations for 48 hours.

-

Cell Staining : The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol determines the effect of a compound on cell cycle progression.

-

Cell Treatment and Fixation : Cells are treated with the compound for 24 hours, then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining : The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction : Total protein is extracted from compound-treated cells using a lysis buffer.

-

Protein Quantification : The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cdc2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: General workflow for the isolation and purification of ursane-type triterpenoids.

Caption: Proposed signaling pathway for the anticancer activity of the stereoisomer THA.

References

- 1. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]

- 2. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Pentacyclic Triterpenoids: A Case Study on 3-Oxo-23-Hydroxybetulinic Acid Derivatives

Introduction

Pentacyclic triterpenoids are a class of natural products that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent antitumor effects.[1][2] These compounds often serve as valuable lead structures for the development of novel therapeutic agents. The preliminary biological screening process is a critical first step in identifying promising candidates. This guide outlines the core components of such a screening cascade, focusing on the evaluation of antitumor properties through in vitro and in vivo assays. Using derivatives of 3-oxo-23-hydroxybetulinic acid as a case study, we present key data, detailed experimental protocols, and conceptual workflows to illustrate this process.[3]

In Vitro Antiproliferative Activity

The initial phase of screening typically involves assessing the compound's ability to inhibit the growth of various cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Data Presentation: Antiproliferative Activity of Triterpenoid Derivatives

The following table summarizes the in vitro cytotoxic activities of representative derivatives of 23-hydroxybetulinic acid against a panel of human cancer cell lines. The data is presented as IC50 values in micromolar (µM) concentrations.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10e (3-oxo derivative) | B16 | Melanoma | 5.85 | [3] |

| SF-763 | Glioblastoma | 6.23 | [3] | |

| BEL-7402 | Liver Cancer | 7.22 | [3] | |

| 6i (C-28 ester derivative) | HL-60 | Leukemia | 8.35 | [2][4] |

| 6g (28-amide derivative) | HL-60 | Leukemia | 10.47 | [5] |

Experimental Protocols

Detailed and reproducible protocols are essential for accurate biological screening. Below are standardized methodologies for the key assays mentioned.

In Vitro Antiproliferative Assay (MTT/SRB Protocol)

This protocol describes a common colorimetric method for determining cell viability and, consequently, the cytotoxic potential of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt to purple formazan crystals.[6][7] The Sulforhodamine B (SRB) assay, an alternative method, relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid.[8] The intensity of the color, measured with a spectrophotometer, is proportional to the number of living cells.

Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HL-60, B16, A549) in the appropriate complete medium in a humidified incubator at 37°C and 5% CO₂.[9]

-

Harvest cells during their logarithmic growth phase.

-

Seed the cells into 96-well plates at a density of 1 × 10⁴ to 5 × 10³ cells/well and incubate overnight to allow for attachment.[6][8]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 3-oxo-23-hydroxybetulinic acid derivative) in dimethyl sulfoxide (DMSO).

-

Create a series of serial dilutions of the compound in a serum-free medium. The final DMSO concentration should be kept below 0.5%.[10]

-

Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control.

-

-

MTT Assay Procedure:

-

Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6][10]

-

Carefully aspirate the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6][10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Antitumor Efficacy (Xenograft Model)

Compounds that show potent in vitro activity are advanced to in vivo models to assess their antitumor efficacy in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice.[11][12] Since these mice lack a functional immune system, they cannot reject the foreign cells, allowing the tumor to grow.[11] The effect of the test compound on tumor growth is then monitored over time.

Methodology:

-

Animal and Cell Line Preparation:

-

Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Culture the desired cancer cells (e.g., B16 melanoma, H22 liver tumor) to the logarithmic growth phase.

-

Harvest and resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of approximately 5 x 10⁷ cells/mL.[11] Cell viability should be >90%.[11]

-

-

Tumor Implantation:

-

Treatment Protocol:

-

Monitor the mice for tumor growth. When tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Prepare the test compound formulation. Administer the compound to the treatment group via a specified route (e.g., intraperitoneal, intravenous) and schedule.

-

Administer an equivalent volume of the vehicle to the control group.[9] A positive control group treated with a standard chemotherapeutic agent (e.g., cyclophosphamide, 5-fluorouracil) is often included.[3]

-

-

Efficacy Monitoring and Data Analysis:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).[11]

-

Monitor the body weight of the mice as an indicator of toxicity.[9][11]

-

At the end of the study (e.g., after 21-28 days or when control tumors reach a maximum size), euthanize the mice, excise the tumors, and weigh them.

-

Calculate the tumor growth inhibition (TGI) percentage for the treated groups compared to the control group.

-

Visualization of Workflows and Pathways

Diagrams are crucial for visualizing complex processes and relationships in drug screening.

Preliminary Biological Screening Workflow

The following diagram illustrates a typical workflow for the preliminary screening of a novel compound for antitumor activity.

Caption: A generalized workflow for preliminary antitumor drug screening.

Apoptosis Signaling Pathway

Triterpenoids often induce cancer cell death through apoptosis. This diagram shows a simplified representation of the intrinsic and extrinsic apoptosis pathways, which are common targets for such compounds.[13][14]

Caption: Key targets of triterpenoids in apoptotic signaling pathways.

References

- 1. Apoptotic effects of triterpenoids isolated from Pleiocarpa pycnantha leaves in cancer cells and molecular docking study of the interactions of camptothecin and ursolic acid with human caspase 3, caspase 9 and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antitumor activity of novel 3-oxo-23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 23-hydroxybetulinic acid C-28 ester derivatives as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Properties of Triterpenoids by ECIS Method—A New Promising Approach in Anticancer Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ijpbs.com [ijpbs.com]

- 13. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural triterpenoid 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. Due to the limited availability of a complete, unified set of experimental spectra for this specific compound in publicly accessible literature, this document combines directly reported data with predicted values and data from closely related structural analogs to serve as a valuable resource for research and development.

Compound Overview

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type. It has been isolated from plants of the Uncaria genus, such as Uncaria macrophylla and Uncaria rhynchophylla.[1][2] The core structure features a five-ring system with hydroxyl groups at positions 3, 6, and 19, a ketone group at position 23, a carboxylic acid at C-28, and a double bond between C-12 and C-13. Its molecular formula is C30H46O6, with a corresponding molecular weight of approximately 502.7 g/mol .[3]

While research on the specific biological activities of this compound is limited, related triterpenoids are known to possess a wide range of pharmacological properties. For instance, a structurally similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated significant anticancer activity.

Spectroscopic Data

The following sections and tables summarize the available and predicted spectroscopic data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (Analog) [4] (Data is predicted or based on closely related analogs and should be used as a reference)

| Proton | Chemical Shift (δ) ppm (Predicted/Analog-based) | Multiplicity | J (Hz) |

| H-3 | ~3.20 | m | |

| H-6 | ~4.50 | m | |

| H-12 | ~5.25 | t | 3.5 |

| H-18 | ~2.20 | d | 11.0 |

| CH₃ | Multiple signals between 0.70-1.25 | s | |

| CH₂-23 | ~3.40 and ~3.70 | d | 11.0 |

Table 2: Predicted ¹³C NMR Data for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (Analog) [4] (Data is predicted or based on closely related analogs and should be used as a reference)

| Carbon No. | Chemical Shift (δ) ppm (Predicted/Analog-based) |

| 1 | ~38.5 |

| 2 | ~27.0 |

| 3 | ~78.0 |

| 4 | ~39.0 |

| 5 | ~55.0 |

| 6 | ~72.0 |

| 7 | ~33.0 |

| 8 | ~40.0 |

| 9 | ~47.0 |

| 10 | ~37.0 |

| 11 | ~23.5 |

| 12 | ~125.0 |

| 13 | ~138.0 |

| 14 | ~42.0 |

| 15 | ~28.0 |

| 16 | ~24.0 |

| 17 | ~48.0 |

| 18 | ~53.0 |

| 19 | ~73.0 |

| 20 | ~41.0 |

| 21 | ~31.0 |

| 22 | ~37.0 |

| 23 | ~65.0 |

| 24 | ~13.0 |

| 25 | ~16.0 |

| 26 | ~17.0 |

| 27 | ~23.0 |

| 28 | ~180.0 |

| 29 | ~26.0 |

| 30 | ~21.0 |

Mass Spectrometry (MS)

Mass spectrometry data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid has been reported.

Table 3: Mass Spectrometry Data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 525 | [M+Na]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid shows characteristic absorption bands for its functional groups.

Table 4: Infrared (IR) Spectroscopy Data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

| Wavenumber (cm⁻¹) | Interpretation of Functional Group |

| 3419 | O-H stretching (hydroxyl groups) |

| 2930 | C-H stretching (aliphatic) |

| 1709 | C=O stretching (ketone) |

| 1689 | C=O stretching (carboxylic acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is not detailed in the available literature. Generally, triterpenoids lacking extensive conjugation exhibit weak absorption in the UV region, often monitored around 210-220 nm during HPLC analysis.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of triterpenoids, which can be adapted for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).[4]

-

Sample Preparation : Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD), chloroform-d (CDCl₃), or pyridine-d₅.[4]

-

Data Acquisition : For ¹³C NMR, a sufficient number of scans (e.g., 1024) should be co-added to achieve an adequate signal-to-noise ratio. For ¹H NMR, typically 16 repetitions are sufficient. Chemical shifts are reported in ppm relative to the residual solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Ionization : ESI in positive ion mode is commonly used to detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Fragmentation : Tandem mass spectrometry (MS/MS) can be performed to study fragmentation patterns, which often involve sequential neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra are recorded on an FTIR spectrometer.

-

Sample Preparation : Samples can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Spectra are typically recorded over a range of 4000 to 400 cm⁻¹.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are not well-documented, research on the closely related triterpenoid 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) has elucidated a potential mechanism for its anticancer activity. The following diagram illustrates this proposed pathway.

The general workflow for isolating triterpenoids like 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from a plant source is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Two new hemiterpene glycosides from the leaves of Ilex rotunda. Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Antioxidant Constituents from Ilex rotunda and Evaluation of Their Blood-Brain Barrier Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from Uncaria rhynchophylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the isolation and purification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid, from the vines of Uncaria rhynchophylla.[][2] This class of natural products is of significant interest due to the wide range of biological activities exhibited by structurally similar compounds. The protocols detailed herein cover plant material preparation, solvent extraction, chromatographic purification, and methods for characterization. While specific quantitative yields and chromatographic retention times are highly dependent on the starting material and experimental conditions, this document provides a robust framework for researchers to successfully isolate this target compound.

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid of the ursane type.[] Triterpenoids isolated from various Uncaria species have demonstrated a range of biological activities, including inhibitory effects on nitric oxide (NO) production and protein tyrosine phosphatase 1B (PTP1B).[3][4] Given the therapeutic potential of this class of compounds, efficient and reliable isolation protocols are essential for further research and drug development. This document outlines a detailed methodology for the extraction and purification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from its natural source, Uncaria rhynchophylla.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₆ |